molecular formula C9H6N2O8 B13678217 2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid

2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid

Cat. No.: B13678217
M. Wt: 270.15 g/mol
InChI Key: GLSPLLRBEDBKSY-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid is an organic compound with the molecular formula C9H6N2O7 It is a derivative of benzoic acid, characterized by the presence of methoxycarbonyl and dinitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid typically involves the nitration of methyl benzoate followed by further chemical modifications. One common method includes the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 4 and 5 positions of the benzene ring. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Reduction: The reduction of nitro groups results in the formation of 2-(Methoxycarbonyl)-4,5-diaminobenzoic Acid.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

    Hydrolysis: Hydrolysis of the ester group forms 4,5-dinitrobenzoic acid.

Scientific Research Applications

2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid depends on its chemical structure and the functional groups present. The nitro groups can undergo redox reactions, which may be involved in its biological activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with various molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dinitrobenzoic Acid: Lacks the methoxycarbonyl group but shares the dinitro functional groups.

    Methyl 4,5-dinitrobenzoate: Similar structure but without the carboxylic acid group.

    2-(Methoxycarbonyl)-3,5-dinitrobenzoic Acid: Similar but with different positions of the nitro groups.

Uniqueness

2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of methoxycarbonyl and dinitro groups makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C9H6N2O8

Molecular Weight

270.15 g/mol

IUPAC Name

2-methoxycarbonyl-4,5-dinitrobenzoic acid

InChI

InChI=1S/C9H6N2O8/c1-19-9(14)5-3-7(11(17)18)6(10(15)16)2-4(5)8(12)13/h2-3H,1H3,(H,12,13)

InChI Key

GLSPLLRBEDBKSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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